(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid
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Overview
Description
(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid is an organic compound with a complex structure that includes an amino group, a dichlorobenzyl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation of the resulting 2,5-dichlorobenzyl chloride . The reaction conditions for these steps include the use of specific catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to minimize by-products and maximize output.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The dichlorobenzyl group can be reduced to form benzyl alcohol derivatives.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the dichlorobenzyl group can produce benzyl alcohols.
Scientific Research Applications
(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, potentially leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the amino and propanoic acid functionalities.
3-Amino-2-(2,5-dichlorophenyl)propanoic acid: Similar structure but with different substitution patterns on the benzyl group.
Uniqueness
(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its relevance in various research fields highlight its significance.
Properties
Molecular Formula |
C10H11Cl2NO2 |
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Molecular Weight |
248.10 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(2,5-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-1-2-9(12)6(4-8)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m0/s1 |
InChI Key |
BNHFUDORBVXBPC-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C[C@@H](CN)C(=O)O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(CN)C(=O)O)Cl |
Origin of Product |
United States |
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